Morpholine

Catalog No.
S1521594
CAS No.
138048-80-3
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine

CAS Number

138048-80-3

Product Name

Morpholine

IUPAC Name

morpholine

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2

InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N

SMILES

C1COCCN1

solubility

Soluble (NTP, 1992)
11.48 M
Solluble in organic solvents
Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat
In water, 1.00X10+6 mg/L /miscible/
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

morpholine, morpholine hydrochloride, morpholine hydroiodide, morpholine phosphate, morpholine phosphate (3:1), morpholine phosphonate (1:1), morpholine sulfite (1:1)

Canonical SMILES

C1COCCN1

The exact mass of the compound Morpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)11.48 msolluble in organic solventsimmiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heatin water, 1.00x10+6 mg/l /miscible/1000 mg/mlsolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Polymer-bound morpholine (CAS 138048-80-3) is a solid-supported tertiary amine reagent, typically formulated as a macroporous or gel-type polystyrene resin functionalized with morpholine end groups[1]. Functioning as an immobilized equivalent to liquid N-methylmorpholine (NMM), it is primarily procured as an acid scavenger and basic catalyst for amide, sulfonamide, and peptide synthesis workflows [1]. By anchoring the basic moiety to an insoluble matrix, this reagent enables the sequestration of acidic byproducts (such as HCl) directly onto the resin, allowing for product isolation via simple physical filtration [1]. This physical property eliminates the need for aqueous workup or chromatographic purification, making it a critical material for high-throughput parallel synthesis and automated combinatorial chemistry.

Substituting polymer-bound morpholine with its liquid analogs, such as N-methylmorpholine (NMM) or triethylamine (TEA), introduces significant downstream processing bottlenecks in parallel synthesis [1]. Liquid bases form soluble hydrochloride salts during acylation or sulfonylation, necessitating liquid-liquid extraction or flash chromatography to isolate the target compound [1]. In high-throughput environments, this manual workup reduces throughput and increases solvent consumption drastically. Furthermore, volatile liquid amines pose inhalation hazards and require fume hood handling due to their strong odors, whereas the polymer-bound resin is odorless, non-volatile, and can be dosed cleanly by weight, ensuring exact stoichiometric control without the risk of atmospheric degradation[1].

Downstream Purification Efficiency: Filtration vs. Chromatography

In parallel amide and sulfonamide synthesis, the use of polymer-bound morpholine eliminates the need for chromatographic purification[1]. When reacting sulfonyl chlorides with amines, utilizing the polymer-supported base allows the acidic byproducts to be sequestered on the resin [1]. Quantitative isolation of the product is achieved via simple filtration, typically yielding crude purities of >90–95% directly from the filtrate [1]. In contrast, using liquid N-methylmorpholine (NMM) leaves soluble salts in the reaction mixture, requiring aqueous extraction and column chromatography, extending workup time from minutes to several hours per sample.

Evidence DimensionPost-reaction workup time and crude purity
Target Compound DataPolymer-bound morpholine: Filtration only, yielding >90-95% purity in minutes
Comparator Or BaselineLiquid NMM: Requires aqueous extraction and chromatography (hours per sample)
Quantified Difference>90% reduction in workup time with equivalent or higher crude purity
ConditionsParallel synthesis of sulfonamides/amides in DCM/DMF

Procuring the polymer-bound resin directly translates to massive labor and solvent savings in high-throughput medicinal chemistry laboratories.

Acid Scavenging Capacity and Stoichiometric Control

Polymer-bound morpholine resins are commercially available with high loading capacities, typically ranging from 2.75 to 3.6 mmol/g [1]. This high functional density allows for the use of a minimal mass of resin to achieve a 2- to 4-fold molar excess of base, driving sluggish acylation reactions to completion without contaminating the product stream [1]. Unlike liquid bases, where an excess remains in solution and complicates isolation, an excess of the polymer-bound reagent simply remains insoluble [1]. Studies demonstrate that using 3-4 equivalents of polymer-bound morpholine ensures complete scavenging of generated HCl, whereas a similar excess of liquid triethylamine requires extensive acidic aqueous washing to remove.

Evidence DimensionBase excess tolerance and removal efficiency
Target Compound DataPolymer-bound morpholine: 3-4 eq excess removed entirely by filtration (0 residual base in filtrate)
Comparator Or BaselineLiquid Triethylamine (TEA): 3-4 eq excess requires acidic aqueous workup for removal
Quantified Difference100% removal of excess base via physical filtration vs. chemical quenching
ConditionsAcylation of amines with acid chlorides

Allows chemists to use large excesses of base to force reactions to completion without paying a penalty in purification difficulty.

Volatility and Handling Safety in Automated Workflows

Liquid morpholine and N-methylmorpholine possess significant vapor pressures (e.g., morpholine vapor pressure is ~10 mmHg at 20 °C) and highly objectionable ammonia-like odors, requiring strict fume hood handling . Polymer-bound morpholine, formulated as a cross-linked polystyrene matrix, has an effective vapor pressure of zero. It is an odorless, free-flowing solid that can be weighed openly on a benchtop. This physical state completely eliminates inhalation exposure risks and allows for precise gravimetric dispensing, which is critical for automated solid-phase synthesizers where liquid dispensing of volatile bases can lead to needle clogging or inaccurate dosing .

Evidence DimensionVapor pressure and handling requirements
Target Compound DataPolymer-bound morpholine: ~0 mmHg vapor pressure, odorless, benchtop weighable
Comparator Or BaselineLiquid morpholine: ~10 mmHg at 20 °C, strong odor, fume hood required
Quantified DifferenceComplete elimination of volatility and odor-related handling restrictions
ConditionsStandard laboratory ambient conditions (20 °C, 1 atm)

Enhances laboratory safety and enables precise, automated solid-dispensing workflows without specialized ventilation.

Automated Parallel Synthesis of Compound Libraries

Where this compound is the right choice for high-throughput medicinal chemistry, allowing rapid generation of amide and sulfonamide libraries by eliminating liquid-liquid extraction bottlenecks and enabling direct-to-assay filtrate use[1].

Scavenging Acidic Byproducts in Water-Sensitive Reactions

Where this compound is the right choice for sequestering HCl or other acids in reaction mixtures where traditional aqueous workup would hydrolyze or degrade water-sensitive intermediates[1].

Solid-Phase Peptide Synthesis (SPPS) Additive

Where this compound is the right choice as an immobilized base to neutralize trace acids or facilitate coupling without introducing soluble basic contaminants that might cause racemization of the peptide chain[2].

Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100°F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents.
Liquid
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a weak, ammonia- or fish-like odor.
Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23°F.]

Color/Form

Colorless liquid
Mobile liquid
Colorless liquid [Note: A solid below 23 degrees F].

XLogP3

-0.9

Boiling Point

264 °F at 760 mm Hg (NTP, 1992)
128.0 °C
128 °C
129 °C
264°F

Flash Point

100 °F (NTP, 1992)
Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C
35 °C c.c.
98°F (open cup)
(oc) 98°F

Vapor Density

3 (NTP, 1992) (Relative to Air)
3 (Air = 1)
Relative vapor density (air = 1): 3.00
3

Density

1 at 68 °F (USCG, 1999)
1.007 at 20 °C/4 °C
Relative density (water = 1): 1.0
1.007

LogP

-0.86 (LogP)
log Kow = -0.86
-0.86

Odor

Characteristic amine
Penetrating
Weak, ammonia- or fish-like odo

Melting Point

23.2 °F (NTP, 1992)
-4.9 °C
-4.8 °C
-4.9°C
-5 °C
23.2°F
23°F

UNII

8B2ZCK305O

Related CAS

10024-89-2 (hydrochloride)
34668-73-0 (phosphate[3:1])
58464-45-2 (hydriodide)
63079-67-4 (unspecified phosphate)
76088-23-8 (sulfite[1:1])

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Therapeutic Uses

Morpholine has antibacterial and antimycotic properties, as has been demonstrated on pathogenic organisms.
Morpholine, like other amines, shows antibacterial and anti-mycotic action. /It was/ demonstrated that 0.5% morpholine inhibits the growth of a variety of pathogenic bacteria on agar plates and in liquid medium. Application of 10% morpholine was shown to cure an experimental mycosis in guinea pigs caused by Trychophyton mentagrophytes var. granulosum. The pH was not specified.

Mechanism of Action

The irritating and corrosive properties of morpholine are due to its basicity. The mechanism of action of its systemic effects is not known.
Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.

Vapor Pressure

6.6 mm Hg at 68 °F (NTP, 1992)
10.08 mmHg
10.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.06
6.6 mmHg
6 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine.
Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).

Other CAS

110-91-8
61791-40-0

Wikipedia

Morpholine

Biological Half Life

After ip admin of 125 mg/kg (14)C-morpholine (50 uCi)/animal, the blood plasma half-lives in the rat, hamster, and guinea pig were 115, 120, and 300 min, respectively.

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Morpholine is prepared by condensation of ethylene oxide with ammonia...
Dehydration of diethanolamine by strong acid at elevated temperature (Former method)
Prepd by dehydrating diethanolamine
Morpholine can be obtained from diethanolamine by cyclization with sulfuric acid or via diethanolamine hydrochloride or from di(2-chloroethyl) ether and ammonia. Industrially more important is the amination of diglycol under hydrogen pressure and over a cobalt or nickel catalyst.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Rubber product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Wholesale and retail trade
Morpholine: ACTIVE
All other chemical product and preparation manufacturing
Morpholine, 4-soya alkyl derivs.: ACTIVE
Morpholine is listed by the Cosmetic Ingredient Review as an ingredient used in cosmetics, although there are insufficient data to substantiate safety. Morpholine is listed in Annex II of the EEC Cosmetics Directive. Annex II lists compounds that must not be used in cosmetic formulations. In Germany, the use of morpholine in cosmetic preparations has been forbidden since 1985 and in the EU since 1986.
Because water and morpholine have similar volatilities and the latter is an anticorrosion agent, it is useful in steam cycles, aqueous hydraulic liquids, and similar systems.
An aqueous solution of morpholine (2 M) can be used for removing carbon dioxide, hydrogen sulfide, or hydrogen cyanide from gases.
/Morpholines are/ a group of systemic fungicides active against powdery mildew of cereals, including dodemorph and tridemorph. /Morpholines/

Analytic Laboratory Methods

Method: OSHA PV2123; Procedure: gas chromatography using a flame ionization detector; Analyte: morpholine; Matrix: air; Detection Limit: 45 ppb (160 ug/cu m).
Matrix: air; procedure: adsorption on silica gel, desorption with 0.05 molar sulfuric acid, gas chromatography.
Gas chromatographic determination of morpholine in the presence of isopropanol, toluene, and xylene in the work atmosphere. Morpholine has a sensitivity of 10 ppm.

Clinical Laboratory Methods

Gas chromatographic method for determining morpholine in urine, blood, & biological tissues.

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Morpholine must be stored to avoid contact with strong acids, such as nitric acid, and strong oxidizers, such as chlorine dioxide, bromine, nitrates, and permanganates, since violent reactions occur.
Separate from oxidizing materials and acids. Store in a cool, dry, well ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
Morpholine should be protected from atmospheric moisture and carbon dioxide. As morpholine corrodes copper, aluminum, zinc, and galvanized surfaces, the compound should be stored in iron or steel containers, preferably located outdoors, above ground, and surrounded by dykes to contain spills or leaks.
Keep containers closed and store in a cool, dark place.
Unstable if stored in copper or zinc containers.

Interactions

A group of seven female Sprague-Dawley rats /were fed/ 5 g morpholine together with 5 g nitrite/kg diet for 12 weeks. After 39 weeks, all of the animals developed hepato-cellular adenomas, six out of the seven hepatocellular carcinomas, two hemangioendotheliomas of the liver, one a cyst-adenocarcinoma of the liver, and one a renal adenoma. Rats fed morpholine or nitrite alone did not develop tumors.
Pregnant rats /were fed/ on a diet containing various concentrations of morpholine, sodium nitrite, and NMOR (N-nitrosomorpholine) ... Hepatocellular carcinoma and hemangio-sarcomas of the liver and angiosarcoma of the lungs were the most common tumors observed in the rats. The neoplasms induced by nitrite and morpholine were morphologically similar to those induced by NMOR. High concentrations (1000 mg/kg) of morpholine and nitrite together were carcinogenic to rats. When the morpholine concentration was reduced and the nitrite concentration remained high, the incidence of hepatic cell carcinomas decreased with a linear dose-response relationship. When morpholine concentration remained high, with decreasing nitrite concentration, the number of hepatic tumors was sharply reduced. This agrees with the observation in vitro that the nitrosation of morpholine depends on the square of the nitrite concentration.
Groups of 40 male MRC Wistar rats were treated for 2 yr with either 10 g morpholine/kg diet and drinking-water containing 3 g sodium nitrite/L, or with drinking-water containing 0.15 g NMOR/L. In both cases, one group of rats was also given sodium ascorbate (22.7 g/kg diet). The results of treatment with morpholine plus nitrite or with NMOR were similar to those reported /in the feeding experiments/. When ascorbate was present, the liver tumors induced by morpholine plus nitrite had a longer induction period (93 vs 54 weeks) and a slightly lower incidence (49% vs 65%). However, ascorbate did not affect liver tumor induction by preformed NMOR. Of those treated with morpholine, nitrite, and ascorbate, 21/39 animals developed forestomach tumors. In a similar study using Syrian hamsters, a high morpholine, high nitrite diet (1000 mg/kg) induced liver cancer in some animals. In contrast, hamsters fed NMOR in the diet seemed to have greater resistance to tumor induction.
Bis(2,2-dimethyl-4-methanesulfonic acid sodium salt-1,2-dihydroquinoline)-6,6'-methane (MIDQ-DA) inhibited liver necrosis induced in rats by simultaneous admin of morpholine and sodium nitrite.
For more Interactions (Complete) data for Morpholine (17 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
NOTE: The paper associated with these compounds has been retracted: http://www.nature.com/nchembio/journal/v4/n7/full/nchembio0708-431.html J. Won et al. Small molecule based reversible reprogramming of cellular lifespan. Nature Chemical Biology, doi: 10.1038/nchembio800, published online 11 June 2006; corrected after print 22 December 2006; retracted 17 June 2008. http://www.nature.com/naturechemicalbiology
Collins et al. A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, doi: 10.1038/nchem.1669, published online 9 June 2013 http://www.nature.com/nchem

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